N-(2,4-Dimethylbenzyl)-3-methoxybenzamide
Overview
Description
N-(2,4-Dimethylbenzyl)-3-methoxybenzamide is a chemical compound with the following properties:
- Molecular Formula : C17H19NO2
- Molecular Weight : 269.346 g/mol
- CAS Number : 883816-99-7
- Linear Formula : C17H19NO2
Molecular Structure Analysis
The compound’s molecular structure consists of a benzamide moiety attached to a 2,4-dimethylbenzyl group and a methoxy group. The benzamide portion confers its amide functionality, while the 2,4-dimethylbenzyl group provides steric bulk.
Chemical Reactions Analysis
- Hydrolysis : Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
- Acylation : The compound can participate in acylation reactions, where the amide nitrogen can react with acylating agents.
- Reduction : Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.
Physical And Chemical Properties Analysis
- Appearance : Solid crystalline powder
- Melting Point : Not specified
- Solubility : Soluble in organic solvents (e.g., dichloromethane, ethanol)
- Stability : Stable under standard laboratory conditions
Safety And Hazards
- Toxicity : No specific toxicity data available; handle with caution.
- Hazardous Reactions : Avoid contact with strong acids or bases.
- Personal Protective Equipment : Wear appropriate protective gear (gloves, goggles) when handling.
Future Directions
- Biological Studies : Investigate its potential as a drug candidate or biological probe.
- Synthetic Optimization : Develop more efficient synthetic routes.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.
Please note that the information provided is based on available literature and may be subject to updates as further research emerges. For precise details, consult relevant scientific papers1.
properties
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-3-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-7-8-15(13(2)9-12)11-18-17(19)14-5-4-6-16(10-14)20-3/h4-10H,11H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICOTFFUMRWRBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(=O)C2=CC(=CC=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dimethylbenzyl)-3-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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